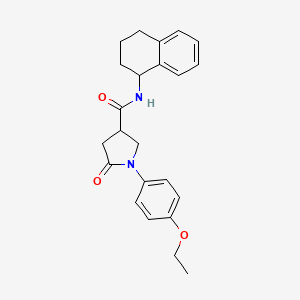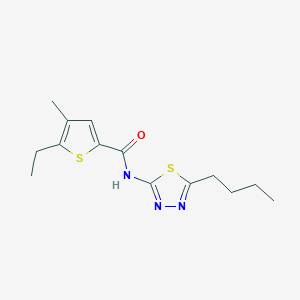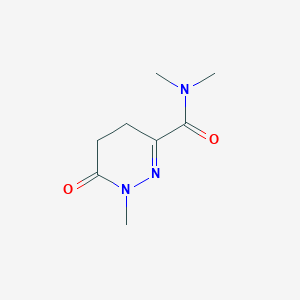
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as TDP, is a small molecule that has been extensively studied for its potential therapeutic applications. TDP has been found to have various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is not fully understood. However, it is thought to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by reducing the activation of inflammatory cells. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to inhibit the production of reactive oxygen species, which may contribute to its antioxidant properties. In addition, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to increase the expression of neurotrophic factors, which may contribute to its neuroprotective properties.
Biochemical and physiological effects:
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and neuroprotective properties, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to have anti-tumor properties. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to have anti-fibrotic properties, which may make it a potential therapeutic agent for the treatment of fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is that it is a small molecule, which makes it relatively easy to synthesize and study. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to be stable under various conditions, which makes it a good candidate for use in lab experiments. One limitation of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has not been extensively studied in humans, which makes it difficult to determine its potential therapeutic applications in humans.
Orientations Futures
There are many potential future directions for research on N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. One area of research could be to further elucidate its mechanism of action. Another area of research could be to study its potential therapeutic applications in humans, particularly for the treatment of neurodegenerative diseases, fibrotic diseases, and cancer. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. Overall, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is a promising molecule with many potential therapeutic applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride to form pyridine-2,6-dichloride. The pyridine-2,6-dichloride is then reacted with 1,2-diaminopropane to form pyridazine-3,6-diamine. The pyridazine-3,6-diamine is then reacted with acetic anhydride to form N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide.
Applications De Recherche Scientifique
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to reduce inflammation in various animal models of inflammation, including acute lung injury, colitis, and arthritis. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to have antioxidant properties, which may help to protect against oxidative stress and damage. In addition, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to have neuroprotective properties, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10(2)8(13)6-4-5-7(12)11(3)9-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDZTMSMOVRDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
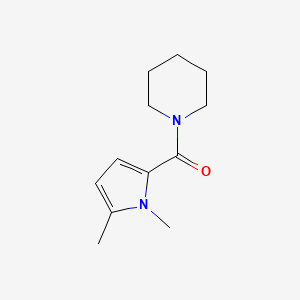
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)

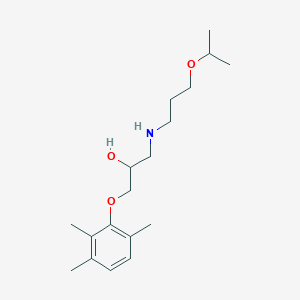
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
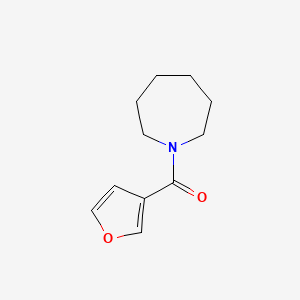
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)

